molecular formula C11H17O3PS B12521954 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate CAS No. 820260-99-9

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate

Cat. No.: B12521954
CAS No.: 820260-99-9
M. Wt: 260.29 g/mol
InChI Key: GDECDRIKVMPGON-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, an ethylsulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkyl halides with phosphonic acids in the presence of triethylamine under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphonates.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the ethylsulfanyl group can interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylsulfanyl)ethyl phenylphosphonate
  • Ethyl 2-(methylsulfonyl)ethyl phenylphosphonate

Uniqueness

2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethylsulfanyl and methyl groups differentiates it from other phosphonates, providing unique properties for various applications.

Properties

CAS No.

820260-99-9

Molecular Formula

C11H17O3PS

Molecular Weight

260.29 g/mol

IUPAC Name

[2-ethylsulfanylethoxy(methoxy)phosphoryl]benzene

InChI

InChI=1S/C11H17O3PS/c1-3-16-10-9-14-15(12,13-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3

InChI Key

GDECDRIKVMPGON-UHFFFAOYSA-N

Canonical SMILES

CCSCCOP(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

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